molecular formula C23H14N4O3S B3468049 N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenyl-4-quinolinecarboxamide

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenyl-4-quinolinecarboxamide

Cat. No. B3468049
M. Wt: 426.4 g/mol
InChI Key: LOXFFNHYDGJDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenyl-4-quinolinecarboxamide, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor AMPA. NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and chronic pain.

Mechanism of Action

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenyl-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the cell. This leads to a reduction in excitatory neurotransmission and a decrease in neuronal activity. The specific binding site of this compound on the AMPA receptor has been identified through X-ray crystallography and mutagenesis studies.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce the frequency and duration of seizures in models of epilepsy, as well as decrease infarct size and improve neurological outcomes in models of stroke. This compound has also been shown to reduce hyperalgesia and allodynia in animal models of chronic pain. Additionally, this compound has been found to impair learning and memory in rodents, suggesting a role for AMPA receptors in these processes.

Advantages and Limitations for Lab Experiments

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenyl-4-quinolinecarboxamide and its role in neurological disorders. One area of interest is the development of more potent and selective AMPA receptor antagonists for therapeutic use. Additionally, further studies are needed to investigate the long-term effects of this compound on learning and memory, as well as its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research is needed to explore the potential for combination therapy with other drugs targeting different aspects of glutamatergic signaling.
Conclusion
This compound is a potent and selective antagonist of the AMPA receptor, with potential therapeutic applications in various neurological disorders. Its mechanism of action involves blocking the binding of glutamate to the receptor and reducing excitatory neurotransmission. This compound has been extensively studied for its anticonvulsant, neuroprotective, and analgesic effects, as well as its role in synaptic plasticity and learning and memory. While this compound has several advantages for lab experiments, further research is needed to explore its potential therapeutic applications and develop more potent and selective AMPA receptor antagonists.

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been widely used in scientific research to investigate the role of AMPA receptors in various neurological disorders. It has been shown to have anticonvulsant effects in animal models of epilepsy, as well as neuroprotective effects in models of stroke and traumatic brain injury. This compound has also been studied for its potential analgesic properties in chronic pain conditions. Additionally, this compound has been used to investigate the role of AMPA receptors in synaptic plasticity and learning and memory.

properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O3S/c28-22(26-23-25-19-11-10-15(27(29)30)12-21(19)31-23)17-13-20(14-6-2-1-3-7-14)24-18-9-5-4-8-16(17)18/h1-13H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXFFNHYDGJDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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